Cas no 5855-98-1 (7-Benzothiazolesulfonic acid, 2-(4-amino-3-sulfophenyl)-6-methyl-)

7-Benzothiazolesulfonic acid, 2-(4-amino-3-sulfophenyl)-6-methyl- structure
5855-98-1 structure
Product Name:7-Benzothiazolesulfonic acid, 2-(4-amino-3-sulfophenyl)-6-methyl-
Numero CAS:5855-98-1
MF:C14H12N2O6S3
MW:400.449879646301
CID:368588
PubChem ID:79955
Update Time:2025-04-19

7-Benzothiazolesulfonic acid, 2-(4-amino-3-sulfophenyl)-6-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-Benzothiazolesulfonic acid, 2-(4-amino-3-sulfophenyl)-6-methyl-
    • 2-(4-amino-3-sulfophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid
    • 2-(4-amino-3-sulphophenyl)-6-methylbenzothiazole-7-sulphonic acid
    • 2-(4-Amino-3-sulfo-phenyl)-6-methyl-benzothiazol-7-sulfonsaeure
    • 2-(4-amino-3-sulfo-phenyl)-6-methyl-benzothiazole-7-sulfonic acid
    • 2-(4'-Aminophenyl)-6-methylbenzene-thiazole-3',7-disulfonic acid
    • 7-benzothiazolesulfonic acid,2-(4-amino-3-sulfophenyl)-6-methyl
    • EINECS 227-471-7
    • FT-0736131
    • DTXSID6064030
    • AKOS015901283
    • 2-(4-AMINO-3-SULFOPHENYL)-6-METHYLBENZO[D]THIAZOLE-7-SULFONIC ACID
    • NAPHTHOLAS-SW
    • 2-(4-AMINO-3-SULFOPHENYL)-6-METHYL-7-BENZOTHIAZOLESULFONIC ACID
    • NS00033956
    • UNII-8Z5S3B4TYD
    • 8Z5S3B4TYD
    • SCHEMBL1755225
    • 5855-98-1
    • Inchi: 1S/C14H12N2O6S3/c1-7-2-5-10-12(13(7)25(20,21)22)23-14(16-10)8-3-4-9(15)11(6-8)24(17,18)19/h2-6H,15H2,1H3,(H,17,18,19)(H,20,21,22)
    • Chiave InChI: ANZCWTMNWQPOQI-UHFFFAOYSA-N
    • Sorrisi: S1C(C2=CC=C(C(=C2)S(=O)(=O)O)N)=NC2=CC=C(C)C(=C12)S(=O)(=O)O

Proprietà calcolate

  • Massa esatta: 399.98600
  • Massa monoisotopica: 399.98574963g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 3
  • Complessità: 701
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 193Ų

Proprietà sperimentali

  • PSA: 192.65000
  • LogP: 5.09010
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd